
Octacosan-13-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octacosan-13-ol: is a long-chain aliphatic alcohol with a 28-carbon backbone and a hydroxyl group attached at the 13th carbon. This compound is a member of the fatty alcohol family and is commonly found in the epicuticular waxes of plants, including wheat germ oil, rice bran oil, and sugarcane wax .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Octacosanoic Acid: Octacosan-13-ol can be synthesized by the reduction of octacosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Hydrogenation of Octacosene: Another method involves the hydrogenation of octacosene in the presence of a catalyst like palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production Methods
Extraction from Natural Sources: This compound is often extracted from natural sources such as wheat germ oil, rice bran oil, and sugarcane wax through processes like solvent extraction and distillation.
Chemical Synthesis: Industrial production may also involve the chemical synthesis of this compound from simpler aliphatic compounds through multi-step organic reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octacosan-13-ol can undergo oxidation reactions to form octacosanoic acid.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Acyl chlorides, under the presence of a base like pyridine.
Major Products
Oxidation: Octacosanoic acid.
Reduction: Octacosane.
Substitution: Esters of this compound.
Scientific Research Applications
Chemistry
Synthesis of Surfactants: Octacosan-13-ol is used in the synthesis of surfactants due to its long hydrophobic chain.
Biology
Cell Membrane Studies: The compound is used in studies related to cell membrane structure and function due to its amphiphilic nature.
Medicine
Cholesterol-Lowering Agent: This compound has been studied for its potential to lower cholesterol levels and improve cardiovascular health.
Industry
Mechanism of Action
Molecular Targets and Pathways
Cholesterol Synthesis Inhibition: Octacosan-13-ol inhibits the synthesis of cholesterol in the liver by interfering with the enzyme HMG-CoA reductase.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Properties
CAS No. |
445380-51-8 |
|---|---|
Molecular Formula |
C28H58O |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
octacosan-13-ol |
InChI |
InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-28(29)26-24-22-20-18-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |
InChI Key |
QICOYMKINDJWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)

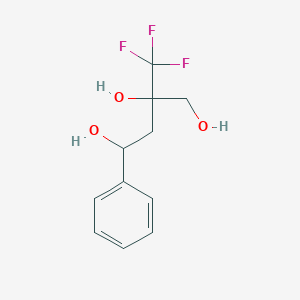
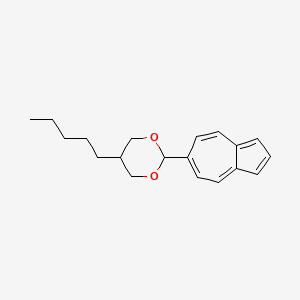
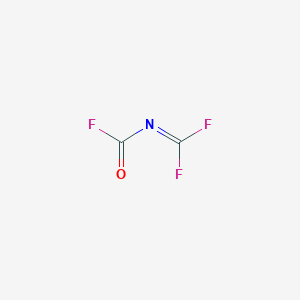
![3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B14251885.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
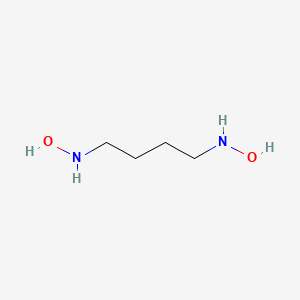
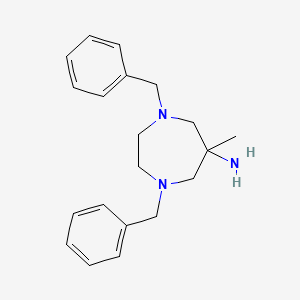
![2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne](/img/structure/B14251893.png)
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
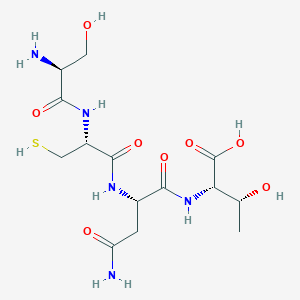
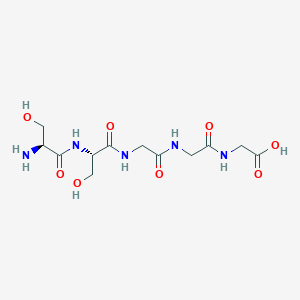
![7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14251910.png)
